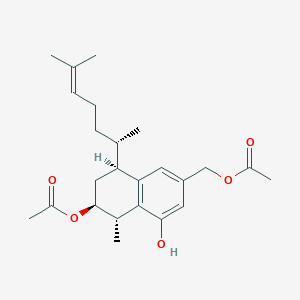

2,19-Diacetoxy-8-hydroxyserrulat-14-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H34O5 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

[(5S,6S,8S)-6-acetyloxy-4-hydroxy-5-methyl-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]methyl acetate |

InChI |

InChI=1S/C24H34O5/c1-14(2)8-7-9-15(3)20-12-23(29-18(6)26)16(4)24-21(20)10-19(11-22(24)27)13-28-17(5)25/h8,10-11,15-16,20,23,27H,7,9,12-13H2,1-6H3/t15-,16+,20-,23-/m0/s1 |

InChI Key |

AXMCHASUBUDAKX-BORIIKKCSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H](C2=C1C(=CC(=C2)COC(=O)C)O)[C@@H](C)CCC=C(C)C)OC(=O)C |

Canonical SMILES |

CC1C(CC(C2=C1C(=CC(=C2)COC(=O)C)O)C(C)CCC=C(C)C)OC(=O)C |

Synonyms |

2,19-diacetoxy-8-hydroxyserrulat-14-ene |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 2,19 Diacetoxy 8 Hydroxyserrulat 14 Ene

Extraction and Isolation Protocols for 2,19-Diacetoxy-8-hydroxyserrulat-14-ene

Spectroscopic Elucidation Methods for Structural Confirmation

Following its isolation, the precise molecular structure of this compound was determined through a combination of advanced spectroscopic techniques. acs.orgresearchgate.net These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry, allowing for an unambiguous structural assignment.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry was employed to determine the elemental composition of the molecule. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of its exact molecular formula. For this compound, HRMS analysis established the molecular formula as C24H34O5.

Fourier-Transform Infrared Spectroscopy (FTIR):

FTIR spectroscopy was used to identify the functional groups present in the molecule. The analysis of this compound revealed key absorption bands indicative of its structure. The presence of a hydroxyl group (-OH) was confirmed by a broad absorption band around 3444 cm⁻¹. The characteristic stretching vibrations of the ester carbonyl groups (C=O) from the two acetate (B1210297) moieties were observed at 1731 cm⁻¹.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR spectroscopy were pivotal in elucidating the complex carbon skeleton and the specific placement of functional groups.

The ¹H NMR spectrum provided information about the chemical environment of each proton in the molecule, including their connectivity through the analysis of spin-spin coupling. Key signals confirmed the presence of two acetate methyl groups, an isopropyl group, and several olefinic and aliphatic protons characteristic of the serrulatane framework.

The ¹³C NMR spectrum revealed the presence of 24 distinct carbon signals, consistent with the molecular formula. These signals were assigned to methyl, methylene, methine, and quaternary carbons, including the carbonyl carbons of the acetate groups and the carbons of the aromatic ring and the double bond.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were essential for assembling the complete molecular structure. COSY spectra revealed proton-proton correlations, allowing for the tracing of spin systems within the molecule. HSQC and HMBC experiments correlated protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations provided the necessary long-range connectivity information to piece together the entire serrulatane skeleton and to definitively place the hydroxyl group at position C-8 and the two acetoxy groups at positions C-2 and C-19.

Interactive Spectroscopic Data Tables

The detailed data obtained from these spectroscopic analyses are presented in the interactive tables below.

¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 3.20 |

| 2 | 5.25 |

| 3α | 1.80 |

| 3β | 2.10 |

| 4 | 2.90 |

| 5 | 6.85 |

| 7 | 6.60 |

| 11 | 3.40 |

| 12α | 1.60 |

| 12β | 1.75 |

| 13α | 1.40 |

| 13β | 1.55 |

| 14 | 5.10 |

| 16 | 1.70 |

| 17 | 1.75 |

| 18 | 1.25 |

| 19a | 4.10 |

| 19b | 4.20 |

| 20 | 1.15 |

| OAc-2 | 2.05 |

| OAc-19 | 2.10 |

¹³C NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 45.5 |

| 2 | 75.1 |

| 3 | 30.2 |

| 4 | 40.8 |

| 5 | 120.5 |

| 6 | 145.1 |

| 7 | 115.3 |

| 8 | 150.2 |

| 9 | 130.8 |

| 10 | 135.6 |

| 11 | 35.1 |

| 12 | 25.4 |

| 13 | 45.2 |

| 14 | 125.1 |

| 15 | 131.2 |

| 16 | 25.7 |

| 17 | 17.8 |

| 18 | 22.6 |

| 19 | 68.4 |

| 20 | 20.1 |

| OAc-2 (C=O) | 170.5 |

| OAc-2 (CH₃) | 21.3 |

| OAc-19 (C=O) | 171.0 |

| OAc-19 (CH₃) | 21.1 |

Biosynthetic Pathways and Chemical Synthesis of 2,19 Diacetoxy 8 Hydroxyserrulat 14 Ene

Proposed Biosynthetic Routes to Serrulatane Diterpenoids

The biosynthesis of serrulatane diterpenoids is rooted in the fundamental isoprenoid pathway, a ubiquitous route for the formation of a vast array of natural products. The construction of the characteristic serrulatane framework involves a series of enzymatic transformations, beginning with simple five-carbon precursors and culminating in a complex cyclized structure.

The biosynthesis of all isoprenoids, including serrulatane diterpenoids, begins with the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are themselves synthesized through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.

The initial steps in the formation of the C20 precursor for serrulatane diterpenoids involve the sequential condensation of IPP and DMAPP. A key enzyme in this process is a cis-prenyl transferase, which catalyzes the formation of nerylneryl diphosphate (NNPP), a C20 isoprenoid with a specific cis-(Z) geometry at the C2-C3 double bond. This stereochemistry is crucial for the subsequent cyclization cascade that defines the serrulatane skeleton.

The conversion of the linear NNPP into the cyclic serrulatane backbone is orchestrated by a class I terpene synthase. These enzymes are responsible for catalyzing the intricate intramolecular cyclization reactions that generate the diverse array of terpene skeletons found in nature. In the case of serrulatanes, the terpene synthase facilitates the formation of 8,9-dihydroserrulat-14-ene, which can then undergo further enzymatic or non-enzymatic modifications to yield the final serrulatane products.

The formation of the serrulatane skeleton from nerylneryl diphosphate (NNPP) is a complex process involving a cascade of carbocation-driven cyclizations and rearrangements. The process is initiated by the terpene synthase, which facilitates the ionization of the diphosphate group from NNPP, generating a nerylneryl carbocation.

This highly reactive intermediate then undergoes a series of intramolecular cyclizations. The specific folding of the NNPP molecule within the active site of the terpene synthase dictates the regioselectivity and stereoselectivity of these cyclizations, ultimately leading to the formation of the characteristic fused ring system of the serrulatane core. The cyclization cascade is terminated by deprotonation or quenching with water, resulting in the formation of the initial cyclized product, 8,9-dihydroserrulat-14-ene. This intermediate can then be further modified by other enzymes, such as cytochrome P450 monooxygenases, to introduce hydroxyl groups and other functionalities, and by transferases to add acyl groups, leading to the vast diversity of serrulatane diterpenoids observed in nature, including 2,19-diacetoxy-8-hydroxyserrulat-14-ene.

Total Synthesis Approaches to Serrulatane Frameworks

The total synthesis of serrulatane diterpenoids presents a significant challenge to synthetic organic chemists due to their complex, stereochemically rich polycyclic structures. While a specific total synthesis of this compound has not been reported, several successful strategies have been developed for the synthesis of related serrulatane natural products. These approaches provide a roadmap for the potential synthesis of the target compound.

A notable strategy for the construction of the serrulatane framework involves a silver-catalyzed benzannulation reaction. This approach has been successfully applied to the total synthesis of (1R,4S,11S)-8,19-dihydroxyserrulat-14-ene and (1R,4S,11S)-8-hydroxyserrulat-14-en-19-oic acid, compounds that share the same core structure as this compound. flinders.edu.au

This synthetic route commences from (-)-isopulegol, a readily available chiral starting material. The key step is a 6-endo-dig benzannulation of an ene-yne-ol precursor, catalyzed by a silver salt. This reaction efficiently constructs the aromatic ring and sets the stereochemistry of the adjacent stereocenters. The synthesis proceeds through a 17-step sequence to afford the target natural products. flinders.edu.au This strategy highlights the power of transition-metal catalysis in the construction of complex molecular architectures and provides a viable approach for the stereoselective synthesis of the serrulatane skeleton.

The total synthesis of complex polycyclic diterpenoids like the serrulatanes is fraught with challenges that test the limits of modern synthetic methodology. These challenges include:

Stereochemical Control: The presence of multiple stereocenters requires the development of highly stereoselective reactions to ensure the formation of the desired diastereomer.

Ring System Construction: The efficient and regioselective formation of the fused polycyclic ring system is a major hurdle. This often requires the development of novel cyclization strategies.

Functional Group Compatibility: The presence of various functional groups necessitates the use of protecting groups and chemoselective reactions to avoid unwanted side reactions.

Scalability: The ability to produce significant quantities of the target compound for biological evaluation is often limited by the complexity of the synthesis.

Overcoming these challenges requires a deep understanding of reaction mechanisms, the development of new synthetic methods, and creative strategic planning.

Semi-Synthesis and Chemical Modification of this compound and Related Serrulatanes

While the total synthesis of complex natural products is a significant achievement, semi-synthesis and chemical modification of readily available natural products offer a more practical approach to generate analogs for structure-activity relationship studies. Although no specific semi-synthetic studies on this compound have been reported, the chemical modification of related serrulatane diterpenoids has been explored.

For instance, the acetylation and methylation of hydroxyl groups on the serrulatane skeleton have been performed on related natural products. These simple chemical transformations can provide valuable insights into the role of specific functional groups in the biological activity of these compounds. The presence of hydroxyl and acetoxy groups in this compound makes it a prime candidate for such modifications. For example, selective hydrolysis of the acetoxy groups followed by re-acylation with different acyl groups could generate a library of analogs. Furthermore, oxidation of the hydroxyl group or modification of the double bond could provide additional avenues for structural diversification. These semi-synthetic approaches, starting from either the natural product itself or a closely related, more abundant analog, can be a powerful tool for the discovery of new bioactive compounds.

Acetylation and Methylation for Derivative Generation

Acetylation and methylation are common chemical modification techniques used to generate derivatives of serrulatane natural products. These reactions serve multiple purposes, including aiding in structure elucidation and creating new analogs for biological screening.

Acetylation, typically performed using acetic anhydride (B1165640) and pyridine, is often used to confirm the number and location of hydroxyl groups in a molecule. nih.gov For example, in the structural analysis of complex serrulatane diterpenes, acetylation was carried out to resolve difficulties in elucidation caused by hemiacetal cyclization, resulting in a more stable, characterizable compound. nih.gov In another study, the major serrulatane diterpenoid, 3,7,8-trihydroxyserrulat-14-en-19-oic acid, was acetylated to afford 3,8-diacetoxy-7-hydroxyserrulat-14-en-19-oic acid. nih.gov

Methylation is another key strategy for derivatization. Using reagents such as methyl iodide (MeI) in the presence of a base like sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO), hydroxyl and carboxylic acid groups on the serrulatane scaffold can be converted to methoxy (B1213986) and methyl ester groups, respectively. researchgate.net For instance, 3,7,8-trihydroxyserrulat-14-en-19-oic acid was methylated to produce its corresponding methyl ester, 3,7,8-trihydroxyserrulat-14-en-19-oic acid methyl ester. nih.gov This process can also be used to selectively protect certain functional groups, enabling further chemical modifications at other positions on the molecule. researchgate.netunimelb.edu.au

| Parent Compound | Reaction Type | Reagents | Generated Derivative | Reference |

|---|---|---|---|---|

| 3,7,8-trihydroxyserrulat-14-en-19-oic acid | Acetylation | Acetic anhydride, Pyridine | 3,8-diacetoxy-7-hydroxyserrulat-14-en-19-oic acid | nih.gov |

| 3,7,8-trihydroxyserrulat-14-en-19-oic acid | Methylation | Not Specified | 3,7,8-trihydroxyserrulat-14-en-19-oic acid methyl ester | nih.gov |

| A serrulatane diterpene (Compound 2) | Acetylation | Acetic anhydride, Pyridine | Acetylated derivative (Compound 5) | nih.gov |

| 3,7,8-trihydroxyserrulat-14-en-19-oic acid | Methylation | DMSO, NaOH, MeI | 3-hydroxy-7,8-dimethoxyserrulat-14-en-19-oic acid methyl ester | unimelb.edu.au |

Strategies for Creation of Analog Libraries from Natural Product Scaffolds

A prominent strategy in drug discovery involves using a purified natural product as a "scaffold" for medicinal chemistry optimization to generate unique screening libraries. griffith.edu.augriffith.edu.au Serrulatane diterpenes, such as 3,7,8-trihydroxyserrulat-14-en-19-oic acid isolated in high yield from Eremophila species, have proven to be attractive scaffolds for such semisynthetic studies. unimelb.edu.auresearchgate.net

The generation of these libraries involves initial modifications of the natural product scaffold, often through methylation, to create a stable intermediate with specific functional groups available for further reaction. researchgate.netunimelb.edu.au For example, 3,7,8-trihydroxyserrulat-14-en-19-oic acid was converted to a selectively protected trimethyl derivative, which was then used as the starting point for library synthesis. unimelb.edu.au

From this modified scaffold, diverse sets of molecules, or libraries, can be created by reacting it with a series of commercially available building blocks. Two notable examples using the serrulatane scaffold include:

Amide Libraries: A 12-membered amide library was synthesized by reacting a methylated serrulatane scaffold with a variety of commercial primary amines. griffith.edu.au This approach, however, can present challenges, as standard amide coupling agents were initially found to be unsuccessful with the serrulatane structure, requiring optimization of the reaction conditions. griffith.edu.au

Carbamate (B1207046) Libraries: An 11-membered carbamate library was generated by reacting a selectively protected and methylated serrulatane scaffold (3-hydroxy-7,8-dimethoxyserrulat-14-en-19-oic acid methyl ester) with a diverse series of commercially available isocyanates. unimelb.edu.auresearchgate.net

The resulting semi-synthetic analogs are then fully characterized using spectroscopic and spectrometric techniques, and subsequently evaluated in various biological assays. griffith.edu.auresearchgate.net This strategy leverages the inherent biological relevance of the natural product core while introducing novel structural diversity to explore structure-activity relationships. griffith.edu.au

| Starting Scaffold | Library Type | Reactants | Number of Analogs | Reference |

|---|---|---|---|---|

| Methylated 3,7,8-trihydroxyserrulat-14-en-19-oic acid | Amide | Diverse primary amines | 12 | griffith.edu.au |

| 3-hydroxy-7,8-dimethoxyserrulat-14-en-19-oic acid methyl ester | Carbamate | Diverse isocyanates | 11 | unimelb.edu.auresearchgate.net |

Bioactivity Profiles and Mechanistic Elucidation of 2,19 Diacetoxy 8 Hydroxyserrulat 14 Ene

Antimicrobial Activities and Mechanistic Studies

Research into the bioactivity of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene and related serrulatane diterpenoids has revealed a significant profile of antimicrobial activities, primarily directed against Gram-positive bacteria. These natural compounds, often isolated from various species of the Australian plant genus Eremophila, are of interest for their potential as novel antibacterial agents. nih.govresearchgate.net

Serrulatane compounds consistently demonstrate antibacterial activity against a range of Gram-positive bacteria. nih.gov Studies on compounds structurally related to this compound, such as 8,19-dihydroxyserrulat-14-ene (B1261019) and 8-hydroxyserrulat-14-en-19-oic acid, have confirmed their efficacy. nih.govresearchgate.net For instance, these compounds were found to be active against reference strains of Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. researchgate.netresearchgate.net

Staphylococcus aureus : A major human pathogen, S. aureus is susceptible to various serrulatane compounds. researchgate.net The related compound 8-hydroxyserrulat-14-en-19-oic acid exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL and a Minimum Bactericidal Concentration (MBC) of 50 µg/mL against the SA113 strain. nih.govnih.gov

Streptococcus pyogenes : This species, also known as Group A Streptococcus (GAS), is a significant cause of respiratory and skin infections. nih.govwikipedia.org All serrulatane compounds tested in one study, including the structurally similar 3,19-diacetoxy-8-hydroxyserrulat-14-ene, showed moderate activity against S. pyogenes, with MICs ranging from 64-128 μg/mL. nih.gov Another related compound, 8-hydroxyserrulat-14-en-19-oic acid, demonstrated high susceptibility with an MIC of 6.25 µg/mL and an MBC of 12.5 µg/mL. nih.govnih.gov

Streptococcus pneumoniae : A leading cause of pneumonia and meningitis, S. pneumoniae is also highly susceptible to these compounds. nih.govwikipedia.org The serrulatane 8-hydroxyserrulat-14-en-19-oic acid was particularly effective, with an MIC of 1.6 µg/mL and an MBC of 3.12 µg/mL. nih.govnih.gov

The table below summarizes the antibacterial activity of a related serrulatane compound against key Gram-positive pathogens.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | SA113 | 25 | 50 | nih.govnih.gov |

| Streptococcus pyogenes | ATCC 12344 | 6.25 | 12.5 | nih.govnih.gov |

| Streptococcus pneumoniae | ATCC 49619 | 1.6 | 3.12 | nih.govnih.gov |

| Enterococcus faecalis | ATCC 29212 | 50 | 50 | nih.govnih.gov |

Data for 8-hydroxyserrulat-14-en-19-oic acid.

A consistent finding in studies of serrulatane diterpenoids is their lack of significant activity against Gram-negative bacteria. nih.govnih.govnih.gov This selectivity is attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier against lipophilic compounds. researchgate.net While compounds like 8,19-dihydroxyserrulat-14-ene and 8-hydroxyserrulat-14-en-19-oic acid were tested against a panel of five Gram-negative bacteria, only Moraxella catarrhalis showed any susceptibility. nih.gov No activity was observed for other isolated compounds against Escherichia coli. researchgate.net This specificity for Gram-positive organisms is a key feature of the bioactivity profile of this class of compounds.

The emergence of multi-drug resistant (MDR) bacteria is a major global health concern. thescipreneur.com Serrulatane compounds have demonstrated promising activity against such strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The compound 8-hydroxyserrulat-14-en-19-oic acid showed a similar bactericidal effect against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains, with MICs of 25 µg/mL and MBCs of 50 µg/mL. nih.govnih.gov Similarly, two other serrulatane compounds, 8,19-dihydroxyserrulat-14-ene and 8-hydroxyserrulat-14-en-19-oic acid, were effective inhibitors of all Gram-positive bacteria tested, including several MRSA strains, with MIC values between 3 and 165 µM. researchgate.net This suggests that the mechanism of action of these compounds may differ from that of conventional antibiotics like β-lactams, to which MRSA has developed resistance. mdpi.com

| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| MRSA (WSPPA) | 8-hydroxyserrulat-14-en-19-oic acid | 25 | 50 | nih.govnih.gov |

| MSSA (ME230) | 8-hydroxyserrulat-14-en-19-oic acid | 25 | 50 | nih.govnih.gov |

MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat and contribute to chronic infections. mdpi.com A serrulatane diterpenoid isolated from Eremophila neglecta has been shown to be effective in dispersing pre-established biofilms of Staphylococcus epidermidis and Staphylococcus aureus. nih.govacs.org The compound was particularly effective against 12-hour-old biofilms, causing a 7 log10 reduction in viable bacterial cell counts. nih.govacs.org However, its activity was reduced against more mature 24-hour biofilms. nih.govacs.org This anti-biofilm activity highlights a significant therapeutic potential for serrulatane compounds in managing persistent infections associated with biofilms. researchgate.net

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. researchgate.net For serrulatane compounds, evidence points towards a multi-target activity focused on the bacterial cell membrane.

Studies on the mode of action of 8-hydroxyserrulat-14-en-19-oic acid revealed that it possesses membranolytic properties. nih.govnih.gov The compound was shown to compromise the integrity of the cell membrane in Gram-positive bacteria. researchgate.net This disruption of the membrane leads to a general inhibition of macromolecular biosynthesis, suggesting a broad and rapid bactericidal effect. nih.govnih.gov This mechanism is distinct from many conventional antibiotics and is consistent with the rapid, concentration-dependent killing of staphylococci observed in time-kill studies, where bacterial counts were reduced by over 3 log10 CFU/ml within just 5 minutes at sufficient concentrations. nih.govnih.gov The amphiphilic structure of serrulatane compounds, containing both hydrophilic and non-polar regions, likely facilitates their interaction with and disruption of the bacterial lipid bilayer membrane. researchgate.net

Proposed Molecular Mechanisms of Antimicrobial Action (for related serrulatane compounds)

Inhibition of Macromolecular Biosynthesis

Research into the mode of action of serrulatane compounds has shed light on their potent antimicrobial activities, which appear to be linked to a broad inhibition of essential cellular processes. A structurally related serrulatane diterpenoid, 8-hydroxyserrulat-14-en-19-oic acid, has been shown to cause a general inhibition of macromolecular biosynthesis. nih.gov This mechanism involves the disruption of processes vital for bacterial survival and proliferation, such as the synthesis of DNA, RNA, and proteins. The membranolytic properties of this related compound further contribute to its bactericidal effects, suggesting a comprehensive assault on microbial cellular integrity. nih.gov

Evidence for Multi-Target Activity

The broad inhibitory effects on macromolecular biosynthesis are indicative of a multi-target mode of action. nih.gov Unlike conventional antibiotics that may act on a single, specific enzyme or pathway, compounds like 8-hydroxyserrulat-14-en-19-oic acid appear to engage with multiple cellular targets simultaneously. This characteristic is particularly advantageous as it may reduce the likelihood of developing microbial resistance. The combination of membrane disruption and the shutdown of several key biosynthetic pathways points to a complex mechanism of action that underscores the therapeutic potential of the serrulatane scaffold. nih.gov

Anti-inflammatory Potential and Associated Molecular Pathways

The serrulatane class of diterpenoids has demonstrated significant promise in modulating inflammatory responses. These natural products can influence key signaling molecules and enzymatic pathways that are central to the inflammatory process.

Modulation of Inflammatory Biomarkers (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) secretion) (for related serrulatane compounds)

Studies on serrulatane diterpenoids isolated from the Australian medicinal plant Eremophila neglecta have provided direct evidence of their anti-inflammatory properties. acs.orgunisa.edu.au Specifically, the compound 8-hydroxyserrulat-14-en-19-oic acid has been shown to exert a significant inhibitory effect on the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated macrophages. acs.orgunisa.edu.aunih.gov This modulation of critical inflammatory mediators highlights the potential of the serrulatane skeleton, shared by this compound, to mitigate inflammatory conditions. nih.govresearchgate.net

| Compound | Cell Type | Biomarker | Effect |

| 8-hydroxyserrulat-14-en-19-oic acid | Mouse primary bone-marrow-derived macrophages (BMDM) | TNF-α | Significant inhibition of secretion acs.org |

| 8-hydroxyserrulat-14-en-19-oic acid | Mouse primary bone-marrow-derived macrophages (BMDM) | IL-6 | Significant inhibition of secretion acs.org |

Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2) (for related diterpenoids)

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins. verywellhealth.com Natural products, including various terpenoids, have been identified as inhibitors of both COX-1 and COX-2. nih.gov The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). verywellhealth.comnih.gov While direct studies on this compound are specific, the broader class of diterpenoids is known to possess anti-inflammatory activities, which may include the inhibition of COX pathways. This enzymatic inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation. verywellhealth.comyoutube.com

Anticancer Activity and Cellular Effects

The structural complexity of diterpenoids has made them a rich source for the discovery of novel anticancer agents. These compounds can interfere with cancer cell proliferation through various mechanisms.

Inhibition of Cancer Cell Growth (for diterpenoids with similar structures)

A substantial body of research indicates that diterpenoids are major anticancer constituents in various medicinal herbs. nih.govsemanticscholar.org These compounds have been found to inhibit the proliferation of a range of cancer cell lines. For instance, diterpenoids isolated from Euphorbia fischeriana have demonstrated potent cytotoxic effects. nih.govsemanticscholar.org Other studies on diterpenes, such as Casearlucin A, have shown dose-dependent growth inhibition against human cancer cell lines including HepG2 (liver), A549 (lung), and HeLa (cervical). frontiersin.org The antiproliferative activities of numerous diterpenes have been quantified with IC₅₀ values often falling within the low micromolar range, underscoring their potential as cytotoxic agents against malignant cells. nih.gov

| Diterpenoid(s) | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

| Corymbulosin I & K | MDA-MB-231 (Breast) | 0.45–6.39 μM nih.gov |

| Daphnane-type diterpenoids | A375 (Melanoma), HepG2 (Liver), HL-60 (Leukemia), K562 (Leukemia), HeLa (Cervical) | 5.31 to 21.46 μM nih.gov |

| Casearlucin A | HepG2 (Liver) | 3.8 μM frontiersin.org |

| DANPT | A375 (Melanoma), HMCB (Melanoma) | 15.37 μM and 15.62 μM, respectively nih.gov |

Induction of Apoptosis (for diterpenoids with similar structures)

Diterpenoids, including those with structures related to this compound, have been identified as potential inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. nih.govmdpi.com The mechanism of apoptosis induction by these compounds often involves targeting the cell's intrinsic and extrinsic pathways. mdpi.com Research into various diterpenes has shown they can trigger apoptosis in micromolar concentrations. nih.gov

The induction of apoptosis is a key mechanism for many chemotherapeutic agents. nih.gov Studies on clerodane diterpenoids, for instance, demonstrated that they induce cell death in human ovarian cancer cells by activating caspases, which are the executioner enzymes of apoptosis. mdpi.com Specifically, the activation of caspase-3 and caspase-7, followed by the activation of initiator caspases 8 and 9, indicates the involvement of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways. mdpi.com

Furthermore, natural ent-kaurane diterpenoids have been shown to induce apoptosis by increasing cellular levels of reactive oxygen species (ROS). nih.gov This oxidative stress can lead to the destruction of intracellular redox homeostasis, ultimately triggering programmed cell death. nih.gov The ability of diterpenoids to induce apoptosis underscores their potential as anticancer compounds. nih.govmdpi.com

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., P388D1 mouse lymphoblast cells) (for related compounds)

Serrulatane-type diterpenoids, which are structurally related to this compound, have demonstrated notable cytotoxic activities against various cancer cell lines. nih.gov The P388D1 cell line, derived from a mouse lymphoma, is a monocyte/macrophage-like cell line often used in immunology and cancer research. atcc.org

While specific data on this compound against P388D1 cells is not detailed in the provided results, related serrulatane diterpenoids isolated from marine gorgonians have shown selective cytotoxicity. For example, a study on new serrulatane-type diterpenoids, euplexaurenes A-C, and a known metabolite, anthogorgiene P, reported their cytotoxic effects against the human laryngeal carcinoma (Hep-2) cell line. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for these compounds were found to be 1.95, 7.80, 13.6, and 5.85 μM, respectively, indicating potent activity. nih.gov

Similarly, other classes of diterpenoids, such as labdane (B1241275) diterpenoids, have shown selective cytotoxic activity against triple-negative breast cancer cells (HCC70). mdpi.com For instance, 13S-nepetaefolin exhibited an IC50 of 24.65 µM against this cell line. mdpi.com These findings highlight the potential of the diterpenoid scaffold in developing new cytotoxic agents for cancer treatment.

| Compound Group | Cancer Cell Line | IC50 Values (µM) |

| Serrulatane-type diterpenoids (euplexaurenes A-C, anthogorgiene P) | Human laryngeal carcinoma (Hep-2) | 1.95 - 13.6 |

| Labdane diterpenoid (13S-nepetaefolin) | Triple-negative breast cancer (HCC70) | 24.65 |

Antifungal Activities (for related serrulatane compounds, e.g., against Cryptococcus gattii, Cryptococcus neoformans, Candida species)

Serrulatane compounds have emerged as promising antifungal agents, with notable activity against several clinically relevant fungal pathogens. researchgate.net Diterpenes isolated from the Australian desert plant Eremophila alternifolia, specifically 8,19-dihydroxyserrulat-14-ene, have shown potent activity against Cryptococcus gattii and Cryptococcus neoformans. researchgate.net The minimum inhibition concentrations (MICs) for this compound were comparable to the established antifungal drug Amphotericin B. researchgate.net

The antifungal spectrum of these related compounds also extends to various Candida species. researchgate.netnih.gov For instance, 8,19-dihydroxyserrulat-14-ene exhibited activity against six Candida species. researchgate.net Another related compound, 8-hydroxyserrulat-14-en-19-oic acid (EN4), also showed activity against Candida species, although with a higher MIC of 200 μg/ml. nih.gov

The discovery of potent antifungal compounds from natural sources like Eremophila is significant in the search for new treatments for fungal infections, particularly those caused by Cryptococcus, which can be life-threatening. researchgate.net

| Compound | Fungal Species | Activity |

| 8,19-dihydroxyserrulat-14-ene | Cryptococcus gattii | Potent (MIC comparable to Amphotericin B) |

| 8,19-dihydroxyserrulat-14-ene | Cryptococcus neoformans | Potent (MIC comparable to Amphotericin B) |

| 8,19-dihydroxyserrulat-14-ene | Candida species (six types) | Active |

| 8-hydroxyserrulat-14-en-19-oic acid | Candida krusei | Susceptible (MIC of 200 μg/ml) |

Advanced Research Methodologies and Future Directions in 2,19 Diacetoxy 8 Hydroxyserrulat 14 Ene Research

In Vitro and Ex Vivo Biological Activity Assessment Models

The initial evaluation of the therapeutic potential of 2,19-Diacetoxy-8-hydroxyserrulat-14-ene and related serrulatanes relies on a variety of in vitro and ex vivo models. These models are essential for preliminary screening, establishing proof-of-concept, and guiding further research.

In Vitro Models:

Antimicrobial Activity: The antibacterial properties of serrulatane compounds are frequently assessed using broth microdilution and agar (B569324) diffusion assays against panels of pathogenic bacteria. nih.govnih.gov For instance, 3,19-diacetoxy-8-hydroxyserrulat-14-ene, a closely related analogue, exhibited moderate activity against Streptococcus pyogenes with a minimum inhibitory concentration (MIC) of 64-128 μg/mL. nih.gov Studies on other serrulatanes, like 8-hydroxyserrulat-14-en-19-oic acid, have demonstrated efficacy against both methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA) and Staphylococcus epidermidis. nih.govnih.gov Antifungal activity is also tested, particularly against clinically relevant yeasts and fungi like Candida and Cryptococcus species. mdpi.com

Antihyperglycemic Activity: To investigate potential anti-diabetic effects, enzyme inhibition assays are employed. Key targets include α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are relevant to type 2 diabetes. nih.gov Extracts from Eremophila glabra, rich in serrulatane diterpenoids, have shown inhibitory activity against both enzymes, with some isolated compounds demonstrating specific PTP1B inhibition. nih.govdtu.dk

Anti-inflammatory Activity: The anti-inflammatory potential is often screened using enzyme assays that measure the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com

Anthelmintic Activity: The efficacy against parasites is evaluated using models such as the pathogenic ruminant parasite Haemonchus contortus, where inhibition of larval motility and development is measured. griffith.edu.aunih.gov

Ex Vivo Models: While less common in the initial stages, ex vivo models using isolated tissues or organs can provide more complex biological context. For a compound like this compound, ex vivo studies could involve assessing its effects on inflammatory responses in isolated primary immune cells or its metabolic stability in liver tissue slices.

Table 1: In Vitro Assay Models for Serrulatane Diterpenoids

| Assay Type | Target/Organism | Purpose | Example Finding for Related Serrulatanes |

|---|---|---|---|

| Antimicrobial | S. aureus, S. pyogenes | Assess antibacterial efficacy | MICs of 25-128 μg/mL nih.govnih.gov |

| Antifungal | Cryptococcus neoformans | Assess antifungal efficacy | Potent activity from related compounds mdpi.com |

| Antihyperglycemic | PTP1B, α-glucosidase | Screen for anti-diabetic potential | IC₅₀ values of 63.8–104.5 μM for PTP1B inhibition nih.govdtu.dk |

| Anti-inflammatory | COX-1, COX-2 enzymes | Evaluate anti-inflammatory activity | Significant inhibition by extracts mdpi.com |

| Anthelmintic | Haemonchus contortus | Test for anti-parasitic properties | Inhibition of larval development griffith.edu.aunih.gov |

Molecular and Cellular Biology Techniques for Target Identification and Validation

A critical bottleneck in natural product research is identifying the specific molecular target(s) through which a compound exerts its biological effects. nih.govresearchgate.net Modern chemical proteomics and molecular biology offer powerful tools to overcome this challenge. nih.govrsc.org

Affinity-Based Approaches: These methods use the natural product itself as a "bait" to "fish" for its binding partners in a cell lysate. A derivative of the compound is typically synthesized with a tag (like biotin (B1667282) or an alkyne group for click chemistry) that allows for its capture, along with its bound proteins, on a solid support (e.g., streptavidin beads). The captured proteins are then identified using mass spectrometry. frontiersin.orgnih.gov

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. A competitive ABPP approach can be used where a cell lysate is pre-incubated with the natural product. If the compound binds to a particular enzyme, it will block the binding of the chemical probe, leading to a decreased signal for that enzyme, thus identifying it as a potential target. rsc.orgfrontiersin.org

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. In a DARTS experiment, cell lysates are treated with the compound and then with a protease. The proteins that are protected from degradation in the presence of the compound are identified by comparing protein bands on a gel or through quantitative mass spectrometry. frontiersin.orgnih.govrsc.org

Genetic Approaches: Generating resistance to a bioactive compound and then sequencing the genome of the resistant organism can identify mutations in the gene that codes for the drug's target. rsc.org This approach is particularly powerful for antimicrobial compounds.

These strategies are crucial for moving beyond phenotypic screening to understanding the precise mechanism of action of this compound, which is essential for its development as a therapeutic lead. rsc.org

Metabolomic and Proteomic Studies for Pathway Elucidation

To understand the broader biological impact of a compound beyond a single target, researchers are increasingly turning to metabolomics and proteomics. nih.gov These "omics" technologies provide a systems-biology snapshot of the changes occurring within a cell or organism upon treatment.

Proteomics: Quantitative proteomics can reveal global changes in protein expression in response to treatment with this compound. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the precise measurement of thousands of proteins simultaneously. nih.govnih.gov This can uncover entire biological pathways that are upregulated or downregulated, providing clues about the compound's mechanism of action, off-target effects, and potential toxicity. researchgate.net

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. unimelb.edu.au By comparing the metabolic profiles of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. Large-scale metabolomic studies on the Eremophila genus have already been used to explore the vast chemical diversity and chemo-evolutionary relationships within the plant tribe, providing a foundation for understanding the biosynthesis of these compounds. nih.gov Applying this to a biological system treated with a single serrulatane compound can elucidate its functional impact.

Strategies for Enhancing Bioavailability and Optimizing Pharmacological Properties

A major hurdle for many natural products, particularly lipophilic compounds like terpenoids, is poor bioavailability, which limits their therapeutic effectiveness. nih.govresearchgate.net Several strategies are being explored to overcome these limitations for serrulatane diterpenes.

Chemical Modification (Semi-synthesis): The structure of the natural product can be chemically modified to improve its properties. This includes creating derivatives with enhanced solubility or stability. For example, adding sugar molecules (glycosylation) can increase water solubility. nih.govresearchgate.net

Nanotechnology-Based Delivery Systems: Encapsulating the compound in nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption. acs.org Common systems include:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Nanoparticles: Solid colloidal particles made from polymers or lipids (Solid Lipid Nanoparticles, SLN) that can improve the oral bioavailability of poorly soluble drugs. researchgate.netnih.gov

Formulation Strategies:

Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve the dissolution and absorption of lipophilic drugs. nih.gov

Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state by dispersing it in a polymer matrix can enhance its dissolution rate. nih.gov

Research on the related compound 8-hydroxyserrulat-14-en-19-oic acid revealed that its activity was inhibited in a mouse model due to interactions with the protein albumin, highlighting a key challenge for bioavailability that must be addressed for clinical translation. nih.govnih.gov

Table 2: Strategies to Improve Bioavailability of Terpenoids

| Strategy | Method | Primary Goal |

|---|---|---|

| Chemical Modification | Glycosylation, Esterification | Enhance solubility and permeability nih.govresearchgate.net |

| Nanotechnology | Liposomes, Nanoparticles (SLN) | Improve solubility, protect from degradation researchgate.netacs.org |

| Formulation | Self-Emulsifying Systems (SEDDS) | Enhance dissolution in the GI tract nih.gov |

| Formulation | Amorphous Solid Dispersions | Increase dissolution rate nih.gov |

Development of Novel Therapeutic Agents Based on the Serrulatane Scaffold

The unique and complex chemical structure of serrulatane diterpenoids makes them an attractive "scaffold" for the generation of new therapeutic agents through semi-synthesis. nih.govresearchgate.net This approach uses the readily available natural product as a starting point to create a library of related but novel compounds with potentially improved activity, selectivity, or pharmacokinetic properties. griffith.edu.au

Studies have successfully used the abundant serrulatane 3,7,8-trihydroxyserrulat-14-en-19-oic acid, isolated from Eremophila microtheca, as a scaffold. griffith.edu.aunih.gov Researchers have generated libraries of new molecules by performing chemical reactions at different positions on the scaffold.

Amide Library Synthesis: By reacting the carboxylic acid group of the serrulatane scaffold with a diverse set of primary amines, a 12-membered amide library was created. griffith.edu.aunih.gov

Carbamate (B1207046) Library Synthesis: In another study, the hydroxyl groups of the scaffold were first methylated, and the remaining hydroxyl was reacted with various isocyanates to produce an 11-membered carbamate library. nih.govgriffith.edu.au

These new compound libraries were then screened for a range of biological activities, including anthelmintic, anti-malarial, and anti-HIV properties. nih.gov This strategy led to the identification of analogues with different activity profiles than the original scaffold. For example, one carbamate analogue displayed the best antiviral activity against HIV, while another showed the most significant inhibition of Haemonchus contortus larvae. nih.govgriffith.edu.au This work demonstrates that the serrulatane scaffold is a valuable starting point for drug discovery programs. griffith.edu.au

Addressing Research Gaps and Future Perspectives for this compound Research

Despite the promising bioactivities of serrulatane diterpenoids, significant research gaps remain before a compound like this compound can be considered a viable drug candidate. Future research should be directed towards several key areas:

Elucidation of Specific Molecular Targets: For most reported bioactivities, the precise molecular target remains unknown. The application of advanced techniques like chemical proteomics is essential to identify these targets and elucidate the mechanism of action. nih.gov

Overcoming Bioavailability Challenges: As demonstrated by related compounds, poor bioavailability and interactions with plasma proteins like albumin are major obstacles. nih.govnih.gov Future work must focus on structural modifications and advanced formulation strategies to improve pharmacokinetic profiles.

In Vivo Efficacy and Safety: The majority of studies on serrulatanes are limited to in vitro assays. researchgate.net Rigorous in vivo studies in relevant animal models of disease are required to validate the therapeutic potential and assess the safety and toxicity of this compound and its optimized derivatives.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different parts of the serrulatane structure contribute to its activity is needed. This involves synthesizing and testing a wider range of analogues to build a comprehensive SAR profile, which can guide the rational design of more potent and selective compounds. nih.gov

Exploring Broader Therapeutic Applications: While research has focused on antimicrobial and anti-diabetic properties, the diverse structures within the serrulatane family suggest they may have potential in other areas, such as oncology or neurodegenerative diseases. nih.govsciencenews.dk Broader screening initiatives are warranted.

Sustainable Supply: As with many natural products, ensuring a sustainable and scalable supply is crucial. This may involve optimizing extraction from plant sources, developing total synthesis routes, or exploring biotechnological production methods. nih.gov

Addressing these gaps through a concerted, interdisciplinary research effort will be vital to unlocking the therapeutic promise held within the serrulatane scaffold and compounds such as this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and identifying 2,19-diacetoxy-8-hydroxyserrulat-14-ene from natural sources?

- Methodological Answer : Bioassay-directed fractionation using organic solvents (e.g., diethyl ether) combined with antimicrobial screening (broth microdilution assays) is effective for isolating bioactive serrulatane diterpenoids like this compound. Structural elucidation requires 1D/2D NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm the acetoxy and hydroxyl substituents at positions 2, 8, and 19, as well as the serrulatane skeleton .

Q. How is the antimicrobial activity of this compound evaluated, and what are its limitations?

- Methodological Answer : Use standardized protocols like MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) assays against Gram-positive bacteria (e.g., Staphylococcus aureus). For this compound, MIC values for related serrulatanes range from 6.5–101.6 µM, but no activity is observed against Gram-negative strains. Ensure negative controls (e.g., solvent-only treatments) and replicate testing to validate results .

Q. What spectroscopic techniques confirm the compound’s stereochemistry and functional groups?

- Methodological Answer : Compare synthetic and natural samples via ¹H/¹³C NMR chemical shifts and coupling constants (e.g., J-values for diastereotopic protons). Optical rotation ([α]D) discrepancies between synthetic and natural samples (e.g., -46.5 vs. -64.8 in methanol) may indicate enantiomeric impurities; chiral HPLC or X-ray crystallography can resolve ambiguities .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and enantiomeric purity?

- Methodological Answer : Silver-catalyzed benzannulation (e.g., Scheme 4 in synthetic studies) enables stereoselective construction of the serrulatane core. Monitor reaction intermediates via TLC and optimize protecting groups (e.g., acetate vs. free hydroxyl) to minimize side reactions. Purify intermediates using column chromatography (silica gel, gradient elution) and validate enantiopurity via polarimetry or chiral derivatization .

Q. How to resolve contradictions in optical rotation data between synthetic and natural samples?

- Methodological Answer : Discrepancies (e.g., [α]D -46.5 vs. -64.8) may arise from differences in solvent purity, concentration, or enantiomeric excess. Perform chiral resolution (e.g., enzymatic kinetic resolution) or use Mosher’s ester analysis to confirm absolute configuration. Cross-validate with computational methods (e.g., DFT-based optical rotation calculations) .

Q. What structure-activity relationships (SAR) explain the antimicrobial selectivity of serrulatane diterpenoids?

- Methodological Answer : Compare MIC/MBC data across analogs (e.g., 8,19-dihydroxy vs. 8-hydroxy-19-carboxy derivatives). Acetate groups at positions 2 and 19 in this compound may enhance lipophilicity and membrane penetration in Gram-positive bacteria. Test cytotoxicity against mammalian cells (e.g., HEK293) to rule off-target effects .

Q. How can in silico approaches identify novel biological targets for this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against bacterial enzyme libraries (e.g., S. aureus FabI or penicillin-binding proteins). Validate hits via SPR (surface plasmon resonance) binding assays. Prioritize targets with conserved active sites across Gram-positive pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.